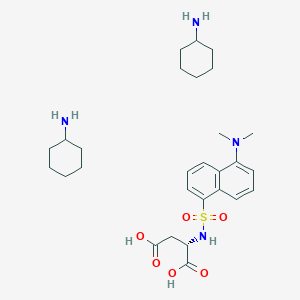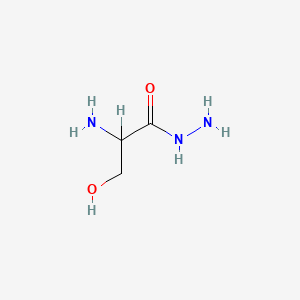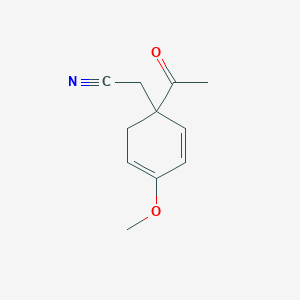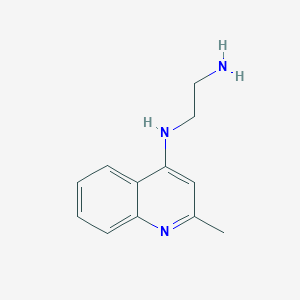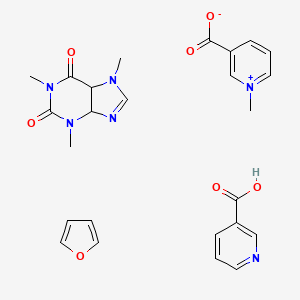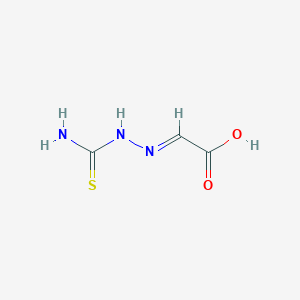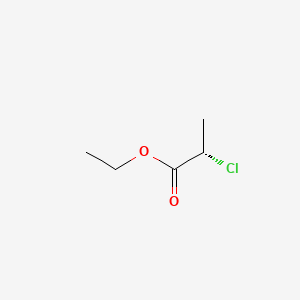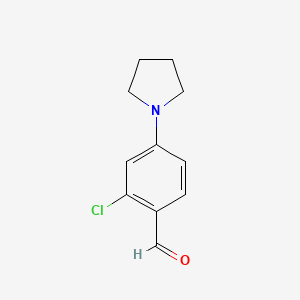![molecular formula C11H10F3N2O4- B1599521 4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid CAS No. 65783-35-9](/img/structure/B1599521.png)
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid
Descripción general
Descripción
“4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is a chemical compound with the molecular formula C11H11F3N2O4 . It is also known by other names such as “4-Anilino-2-(trifluoromethyl)butanoic acid” and "2-Nitro-4-(trifluoromethyl)aniline" .
Molecular Structure Analysis
The molecular structure of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” can be represented by the InChI code:InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) . This indicates the presence of various functional groups in the molecule, including a nitro group, a trifluoromethyl group, an aniline group, and a butanoic acid group. Physical And Chemical Properties Analysis
The molecular weight of “4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid” is approximately 292.211 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, Mass) were not found in the available data.Aplicaciones Científicas De Investigación
Improved Synthesis Techniques
Research has focused on improving synthesis techniques for compounds related to "4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid." For instance, Marull, Lefebvre, and Schlosser (2004) developed an improved access to 4-trifluoromethyl-2(1H)-quinolinones, highlighting a technique that minimizes competing reactions through a "watering protocol" during the condensation of anilines with Et 4,4,4-trifluoroacetoacetate. This process leads to the formation of 4,4,4-trifluoro-3-oxobutaneanilides, precursors to various compounds including 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, showcasing the versatility in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Marull, Lefebvre, & Schlosser, 2004).
Application in Organic Synthesis
The work by Rao, Venkateswarlu, Rao, and Divi (2001) on the convenient preparation of 4-(t-Butyloxycarbonylamino)aniline serves as a foundation for synthesizing intermediates used in the development of various compounds. This research underscores the importance of efficient synthesis routes for anilines, which are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals (Rao et al., 2001).
Advanced Materials Development
Hobson, Zieba, Prasad, and Shea (1999) reported on the synthesis and sol-gel polymerization of 4-nitro-N,N-bis[(3- triethoxysilyl)propyl]aniline, which led to optical quality thin films with improved second-order nonlinear optical properties and stability. These materials are significant for their potential applications in optical and electronic devices, highlighting the role of advanced synthesis in material science (Hobson et al., 1999).
Novel Drug Delivery Systems
A notable application in the biomedical field is the light-tunable generation of singlet oxygen and nitric oxide with a bichromophoric molecular hybrid by Fraix et al. (2016). This compound combines a photosensitizer and a photodonor connected by an alkyl spacer, allowing for the regulated photogeneration of therapeutically relevant molecules. Such research paves the way for the development of targeted drug delivery systems and photodynamic therapy (Fraix et al., 2016).
Propiedades
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c12-11(13,14)7-3-4-8(9(6-7)16(19)20)15-5-1-2-10(17)18/h3-4,6,15H,1-2,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUORRKPYWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



